

# A Comparative Analysis of Piperazine Adipate Purity Against USP Standards

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## Compound of Interest

Compound Name: Piperazine Adipate

Cat. No.: B147277

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For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of **Piperazine Adipate** purity with the standards set by the United States Pharmacopeia (USP). The following sections present quantitative data, experimental protocols, and a visual workflow to facilitate a comprehensive understanding of how a sample product, herein referred to as "Product X," measures against the established USP monograph for **Piperazine Adipate**.

## Data Presentation: Purity and Impurity Profile

The quality of **Piperazine Adipate** is determined by its assay value as well as the levels of moisture and non-volatile impurities. The table below summarizes the USP standards and presents a typical set of results for a commercially available batch of **Piperazine Adipate**, "Product X," for direct comparison.

Parameter	USP Standard	Product X (Typical Lot)	Method
Assay (on anhydrous basis)	98.0% - 101.0%	99.5%	High-Performance Liquid Chromatography (HPLC)
Water Content	Not more than 0.5%	0.2%	Karl Fischer Titration (USP <921>)
Residue on Ignition	Not more than 0.1%	< 0.05%	Gravimetric Analysis (USP <281>)
Chromatographic Purity	Conforms to requirements	Conforms	Thin-Layer Chromatography (TLC)

## Experimental Protocols

Detailed methodologies are crucial for the replication and verification of purity analysis. The following protocols outline the procedures for the key experiments cited in the data table.

### Assay by High-Performance Liquid Chromatography (HPLC)

This method determines the percentage of **Piperazine Adipate** in the sample.

- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
- Column: A suitable C18, 4.6 mm x 150 mm, 5 µm column.
- Mobile Phase: A filtered and degassed mixture of 0.05 M potassium phosphate buffer (pH 6.5) and acetonitrile (95:5, v/v).
- Flow Rate: 1.0 mL/minute.
- Detection Wavelength: 210 nm.

- Injection Volume: 20  $\mu$ L.
- Standard Preparation: Accurately weigh and dissolve USP **Piperazine Adipate** Reference Standard in the mobile phase to obtain a known concentration of about 1 mg/mL.
- Sample Preparation: Accurately weigh and dissolve the **Piperazine Adipate** sample ("Product X") in the mobile phase to obtain a concentration of about 1 mg/mL.
- Procedure: Inject the standard and sample solutions into the chromatograph, record the peak areas, and calculate the percentage of **Piperazine Adipate** in the sample using the following formula:

## Water Content by Karl Fischer Titration (USP <921>)

This method quantifies the amount of water present in the sample.

- Instrumentation: A Karl Fischer titrator.
- Reagent: Karl Fischer reagent.
- Procedure: Accurately weigh a suitable amount of the **Piperazine Adipate** sample and transfer it to the titration vessel. Titrate with the Karl Fischer reagent to the electrometric endpoint. The water content is calculated based on the volume of titrant consumed.

## Residue on Ignition (USP <281>)

This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.

- Procedure: Accurately weigh 1.0 g of the **Piperazine Adipate** sample into a suitable crucible. Add a few drops of sulfuric acid and heat gently until the substance is thoroughly charred. Continue heating at a higher temperature until no more fumes are evolved. Ignite the crucible in a muffle furnace at  $800 \pm 25$  °C until all carbonaceous matter is consumed. Cool in a desiccator and weigh. The percentage of residue on ignition is calculated based on the weight of the residue.

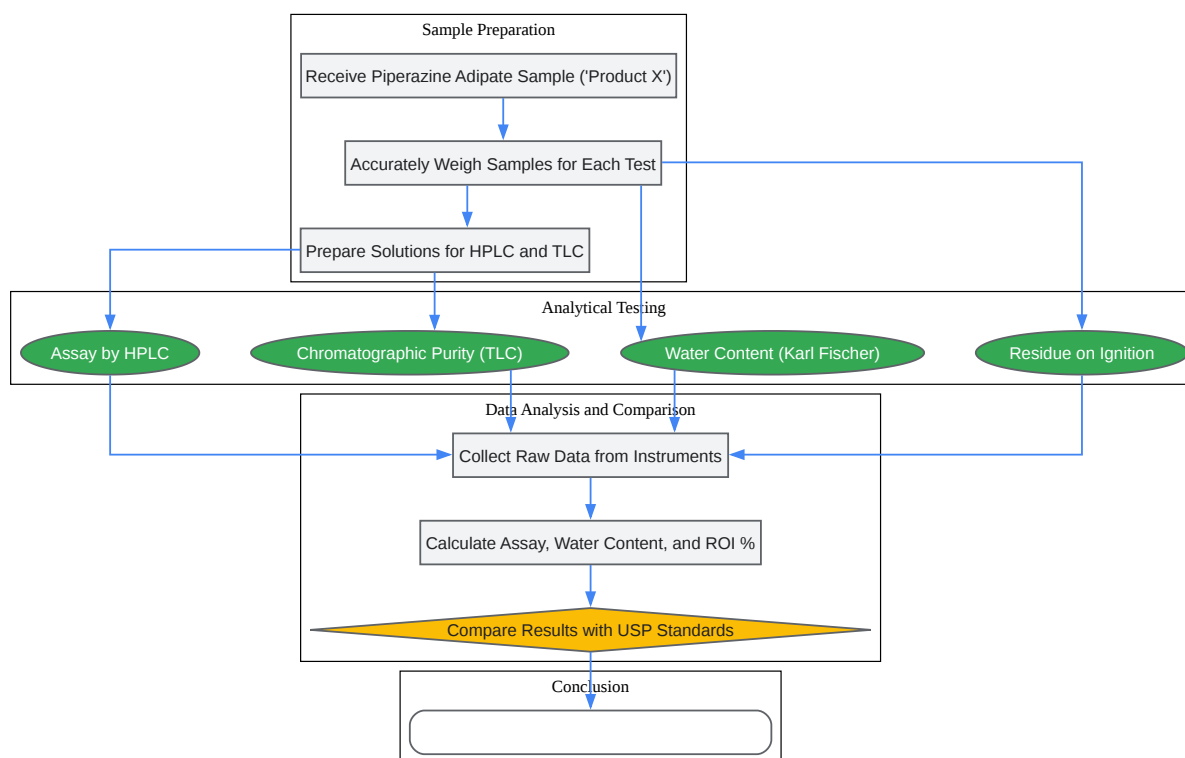
## Chromatographic Purity by Thin-Layer Chromatography (TLC)

This method is used to detect the presence of related substances and impurities.

- Plate: TLC plate coated with 0.25-mm layer of chromatographic silica gel.
- Solvent System: A mixture of acetone and 13.5 N ammonium hydroxide (80:20).
- Standard Solution: A solution of USP **Piperazine Adipate** Reference Standard.
- Test Solution: A solution of the **Piperazine Adipate** sample.
- Procedure: Apply the standard and test solutions to the TLC plate. Develop the chromatogram in the solvent system until the solvent front has moved about three-fourths of the length of the plate. Remove the plate, dry, and visualize the spots under UV light or by using a suitable visualization agent. The R<sub>f</sub> values and the intensity of any secondary spots in the test solution are compared with the principal spot in the standard solution.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the purity assessment of **Piperazine Adipate**, from sample reception to the final comparison with USP standards.



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Caption: Workflow for **Piperazine Adipate** Purity Assessment.

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